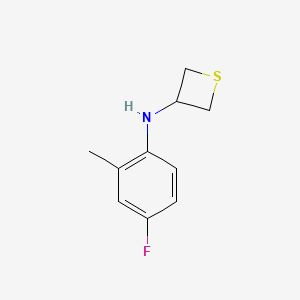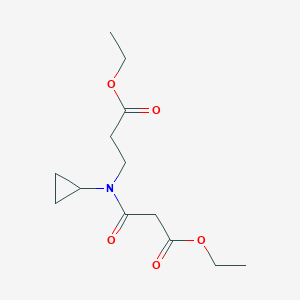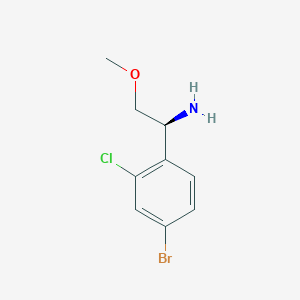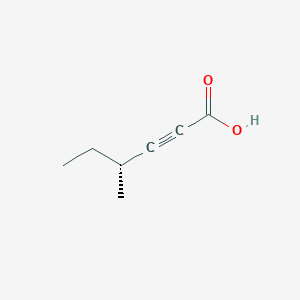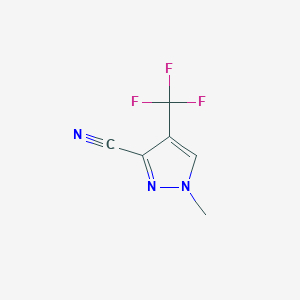
(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is a chiral compound featuring a cyclopentanone ring substituted with a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Cyclopentanone formation: The cyclopentanone ring can be synthesized through various methods, such as the Pauson-Khand reaction or intramolecular aldol condensation.
Coupling of the pyrazole and cyclopentanone: The final step involves coupling the pyrazole ring with the cyclopentanone ring, which can be achieved using a variety of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating its biological activity, such as its effects on cell signaling pathways or enzyme inhibition.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one: The enantiomer of the compound, which may have different biological activities and properties.
3-(1H-Pyrazol-4-yl)cyclopentan-1-one: A similar compound lacking the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one: A compound with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
(S)-3-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-one is unique due to its specific chiral configuration and the presence of both a pyrazole and a cyclopentanone ring. This combination of structural features can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(3S)-3-(1-methylpyrazol-4-yl)cyclopentan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-11-6-8(5-10-11)7-2-3-9(12)4-7/h5-7H,2-4H2,1H3/t7-/m0/s1 |
InChI Key |
SBOHPSAMACKFSC-ZETCQYMHSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2CCC(=O)C2 |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




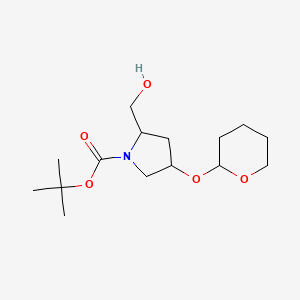
![(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12981231.png)

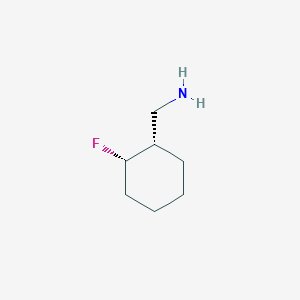
![Thieno[2,3-c]pyridazine](/img/structure/B12981257.png)
![tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12981261.png)
